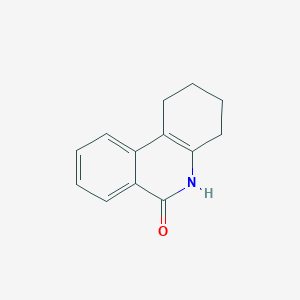
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide, also known as MORPHI, is a novel compound that has gained significant attention in scientific research. It belongs to the class of oxalamides, which are known for their diverse biological activities. MORPHI has shown promising results in various studies, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is not fully understood, but it is believed to act through multiple pathways. N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Activation of this pathway leads to the upregulation of antioxidant enzymes, which protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been shown to have various biochemical and physiological effects. It exhibits high stability in aqueous solutions and has a low toxicity profile. N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been found to be highly selective for HDAC inhibition, with minimal off-target effects. It also exhibits good blood-brain barrier penetration, making it a potential candidate for the treatment of neurological disorders. N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been shown to reduce tumor growth and inflammation in animal models, indicating its potential therapeutic value.
Vorteile Und Einschränkungen Für Laborexperimente
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has several advantages for lab experiments. It is easy to synthesize and has good stability in aqueous solutions. It exhibits high selectivity for HDAC inhibition, making it a valuable tool for studying the role of HDACs in various biological processes. However, N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has some limitations for lab experiments. It has limited solubility in organic solvents, which may limit its use in certain assays. Moreover, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide.
Zukünftige Richtungen
There are several future directions for the study of N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide. Further investigation is needed to fully understand its mechanism of action and its potential therapeutic applications. The development of more potent and selective analogs of N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide may lead to the discovery of new drugs for the treatment of cancer, inflammation, and neurological disorders. Moreover, the use of N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide as a tool for studying the role of HDACs in various biological processes may lead to new insights into the regulation of gene expression.
Synthesemethoden
The synthesis of N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a multi-step process that involves the reaction of cyclohexylamine, 2-bromoethylmorpholine, and 2-thiophenecarboxaldehyde. The reaction produces an intermediate compound, which is further reacted with oxalyl chloride to yield the final product, N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-14(20-18(23)19(24)21-15-6-3-2-4-7-15)17(16-8-5-13-26-16)22-9-11-25-12-10-22/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOJFJKCGBIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

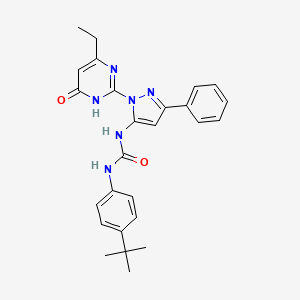
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)
![1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2854103.png)

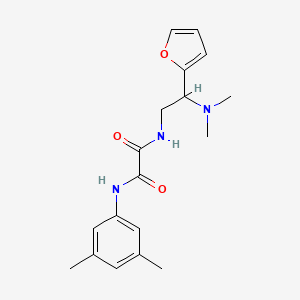

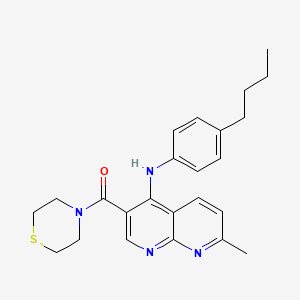
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)

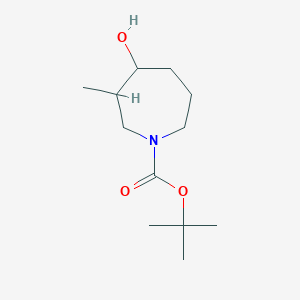
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

